5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole
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Overview
Description
5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole, also known as histamine receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods, and its mechanism of action is well-studied. In
Scientific Research Applications
Synthesis and Biological Activities
5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole and its derivatives are primarily used in chemical synthesis, leading to various biological applications. For instance, compounds derived from 1H-imidazole have been studied for their antibacterial activities against common bacteria, such as Proteus spp, S. pyogenes, and Escherichia coli (Al-badrany, Mohammed, & Alasadi, 2019). Additionally, imidazole derivatives have been evaluated for corrosion inhibition properties, indicating their potential in material science (Ammal, Prajila, & Joseph, 2018).
Structural Characterization and Properties
The structural and electronic properties of these compounds are another area of interest. Studies have been conducted on the crystal structure and spectroscopic characterization of imidazole derivatives, providing insights into their molecular geometry and interactions (Ünver et al., 2009). These structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields.
Antimicrobial and Antifungal Applications
Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some studies demonstrate the effectiveness of these compounds against various bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Günay et al., 1999).
Potential in Drug Synthesis and Biochemistry
These compounds have also been explored in the context of drug synthesis and biochemical studies. For example, they have been used in the synthesis of molecules with potential antitumor activities and in studies related to enzyme inhibition (Mohareb & Gamaan, 2018). Such research contributes to the development of new drugs and therapeutic agents.
properties
CAS RN |
147596-31-4 |
---|---|
Product Name |
5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole |
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C8H10N4/c1(7-3-9-5-11-7)2-8-4-10-6-12-8/h3-6H,1-2H2,(H,9,11)(H,10,12) |
InChI Key |
AUSAUMDJSKOEGA-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCC2=CN=CN2 |
Canonical SMILES |
C1=C(NC=N1)CCC2=CN=CN2 |
synonyms |
4,4'-(1,2-Ethanediyl)bis-1H-imidazole; 4-(imidazole-4-ylethyl)imidazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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